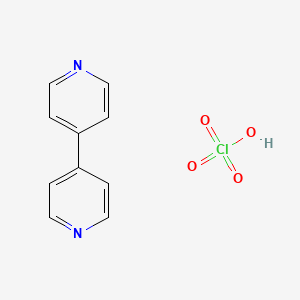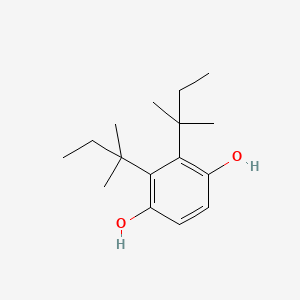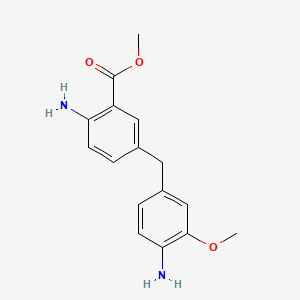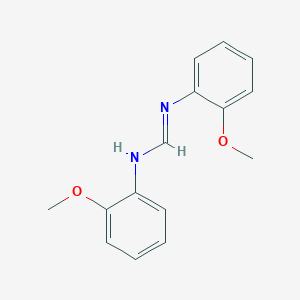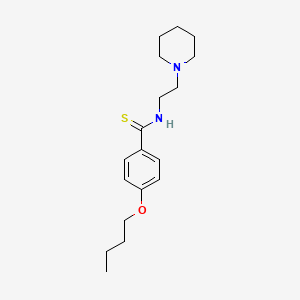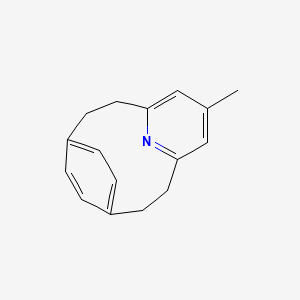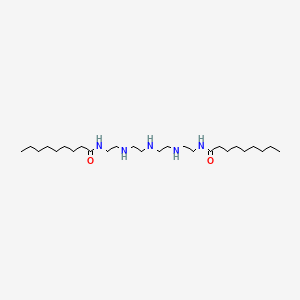
Nonanamide, N,N'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- is a complex organic compound with the molecular formula C22H44N6O2. This compound is characterized by its unique structure, which includes two nonanamide groups connected by an iminobis(2,1-ethanediylimino-2,1-ethanediyl) linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- typically involves the reaction of nonanoic acid with a diamine compound under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. Common dehydrating agents used in this synthesis include thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- can be compared with other similar compounds, such as:
Hexadecanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis-: Similar structure but with hexadecanamide groups instead of nonanamide groups.
Octadecanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis-: Similar structure but with octadecanamide groups instead of nonanamide groups.
The uniqueness of Nonanamide, N,N’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis- lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and applications .
Properties
CAS No. |
68334-51-0 |
|---|---|
Molecular Formula |
C26H55N5O2 |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(nonanoylamino)ethylamino]ethylamino]ethylamino]ethyl]nonanamide |
InChI |
InChI=1S/C26H55N5O2/c1-3-5-7-9-11-13-15-25(32)30-23-21-28-19-17-27-18-20-29-22-24-31-26(33)16-14-12-10-8-6-4-2/h27-29H,3-24H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
JAUXCLYSZZDABW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



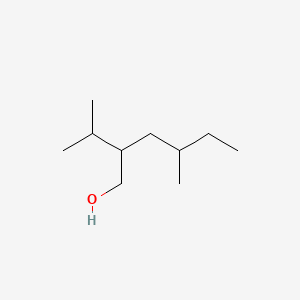
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)


![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
